1-(1,4-Oxazepan-4-yl)-2-(o-tolyl)ethan-1-one
CAS No.: 2320224-84-6
Cat. No.: VC4573344
Molecular Formula: C14H19NO2
Molecular Weight: 233.311
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320224-84-6 |
|---|---|
| Molecular Formula | C14H19NO2 |
| Molecular Weight | 233.311 |
| IUPAC Name | 2-(2-methylphenyl)-1-(1,4-oxazepan-4-yl)ethanone |
| Standard InChI | InChI=1S/C14H19NO2/c1-12-5-2-3-6-13(12)11-14(16)15-7-4-9-17-10-8-15/h2-3,5-6H,4,7-11H2,1H3 |
| Standard InChI Key | UNCFXRLOFPMIHN-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CC(=O)N2CCCOCC2 |
Introduction
The compound 1-(1,4-Oxazepan-4-yl)-2-(o-tolyl)ethan-1-one is an organic molecule that combines a 1,4-oxazepane ring with an o-tolyl group and a carbonyl group. This structure suggests potential applications in medicinal chemistry, particularly due to the presence of the oxazepane moiety, which is known for its pharmacological activities.
Synthesis Methods
The synthesis of 1-(1,4-Oxazepan-4-yl)-2-(o-tolyl)ethan-1-one likely involves multi-step organic reactions. Common methods include:
-
Nucleophilic Substitution: Involving the reaction of an oxazepane derivative with an o-tolyl halide or its equivalent.
-
Condensation Reactions: Utilizing conditions that facilitate the formation of the carbonyl group.
Pharmacological Potential
-
Neurological and Respiratory Targets: The oxazepane ring suggests potential interactions with biological targets relevant to neurological and respiratory conditions.
-
Toxicity and Safety: Assessments similar to those for related compounds (e.g., 1-(1,4-Oxazepan-4-yl)ethan-1-one) would be necessary to evaluate its safety profile.
Analytical Techniques
-
NMR and MS: Commonly used for structural confirmation and purity assessment.
-
HPLC: For quantitative analysis and purity determination.
Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | Approximately 245 g/mol |
| Solubility | Organic solvents |
Spectroscopic Data
| Technique | Expected Use |
|---|---|
| NMR | Structural confirmation |
| MS | Molecular weight confirmation |
| HPLC | Purity assessment |
Research Findings and Future Directions
Given the lack of specific literature on 1-(1,4-Oxazepan-4-yl)-2-(o-tolyl)ethan-1-one, research w
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume